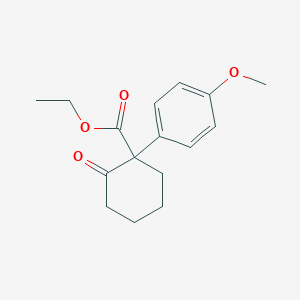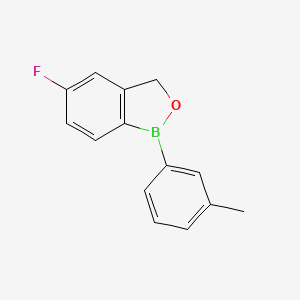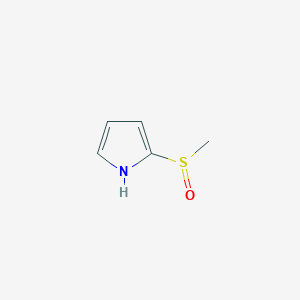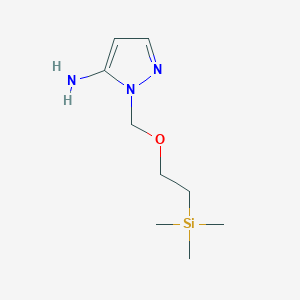![molecular formula C13H10BClO3 B13987795 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for their unique structural features and potential therapeutic applications. The presence of boron in its structure allows for unique interactions with biological molecules, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 2-bromobenzoic acid to form an intermediate, which is then cyclized in the presence of a boron source to yield the final product. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the boron center, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the aromatic ring or the boron center.
Substitution: Common in the presence of nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in treating inflammatory conditions and certain cancers.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets, such as enzymes. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for atopic dermatitis.
AN2728: A derivative of benzoxaborole with anti-inflammatory properties.
Uniqueness
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the 4-chlorophenoxy group, which can enhance its biological activity and specificity compared to other benzoxaborole derivatives .
Propiedades
Fórmula molecular |
C13H10BClO3 |
|---|---|
Peso molecular |
260.48 g/mol |
Nombre IUPAC |
6-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BClO3/c15-10-2-5-11(6-3-10)18-12-4-1-9-8-17-14(16)13(9)7-12/h1-7,16H,8H2 |
Clave InChI |
MFBJMYHUTVPLKW-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)

![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)


![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)




